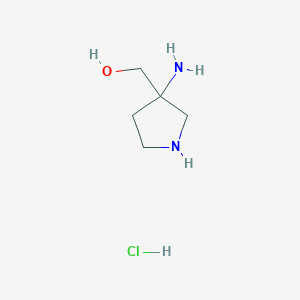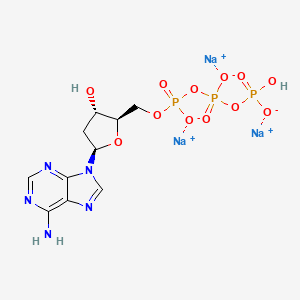
2-(p-Tolyl)-4-pentyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl)-4-pentyn-2-ol: is an organic compound characterized by the presence of a tolyl group attached to a pentynol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-(p-Tolyl)-4-pentyn-2-ol involves the Grignard reaction. This process typically starts with the reaction of p-tolylmagnesium bromide with propargyl aldehyde under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using diethyl ether or tetrahydrofuran as solvents. The resulting product is then hydrolyzed to yield this compound.
Alkyne Addition: Another synthetic route involves the addition of a p-tolylacetylene to an appropriate carbonyl compound, such as acetone, in the presence of a strong base like sodium hydride. This reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(p-Tolyl)-4-pentyn-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: This compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride, forming tosylates or chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of p-tolyl ketones or carboxylic acids.
Reduction: Formation of p-tolyl alkanes or alkenes.
Substitution: Formation of p-tolyl tosylates or chlorides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(p-Tolyl)-4-pentyn-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a building block for the synthesis of bioactive molecules with therapeutic applications.
Industry: In the materials science industry, this compound is utilized in the production of specialty polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(p-Tolyl)-4-pentyn-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
2-(p-Tolyl)ethanol: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical transformations.
4-(p-Tolyl)-2-butanol: Contains a similar tolyl group but differs in the position of the hydroxyl group and the absence of the alkyne functionality.
p-Tolylacetylene: Shares the tolyl group and alkyne functionality but lacks the hydroxyl group, limiting its reactivity in certain reactions.
Uniqueness: 2-(p-Tolyl)-4-pentyn-2-ol is unique due to the presence of both a tolyl group and an alkyne functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(4-methylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O/c1-4-9-12(3,13)11-7-5-10(2)6-8-11/h1,5-8,13H,9H2,2-3H3 |
InChI-Schlüssel |
JTMZKYYCFPADAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
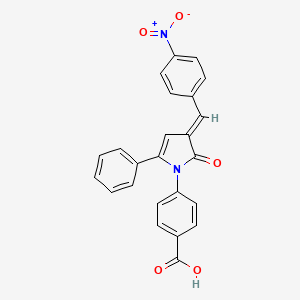
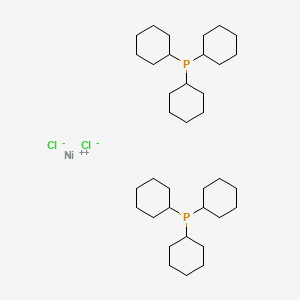

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
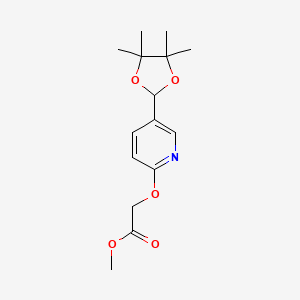
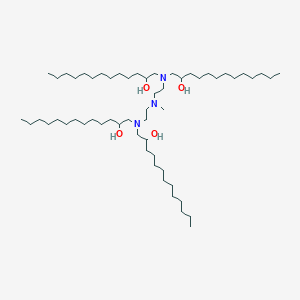

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
